molecular formula C27H30O16 B13011144 8-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

8-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B13011144
M. Wt: 610.5 g/mol
InChI Key: FHPGRJSWCJSVEN-OWNIHXIWSA-N
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Description

This compound is a mouthful, but its intricate structure holds immense significance. Let’s break it down:

    Chemical Formula: CHO

    IUPAC Name: (2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl 4-hydroxybenzoate

This compound belongs to the flavonoid family and exhibits remarkable physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.

Preparation Methods

Synthetic Routes:

Several synthetic approaches have been explored for this compound. Notably, researchers have employed oxidative dearomatization and Diels-Alder cycloaddition as key strategies. These methods allow the construction of the complex tetracyclic framework.

Industrial Production:

While industrial-scale production remains challenging due to its structural complexity, advances in synthetic methodologies continue to improve access to this compound.

Chemical Reactions Analysis

This compound undergoes various reactions:

    Oxidation: Hydroxyl groups can be selectively oxidized to yield different derivatives.

    Reduction: Reduction of certain functional groups modifies its properties.

    Substitution: Reactions with nucleophiles lead to diverse substitution patterns.

Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Researchers have explored its applications across disciplines:

    Chemistry: Serves as a model compound for synthetic studies.

    Biology: Investigated for potential bioactivity, including enzyme inhibition.

    Medicine: Under scrutiny for its therapeutic potential.

    Industry: May inspire novel drug development or natural product-inspired materials.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Further research is needed to unravel its precise mechanisms.

Comparison with Similar Compounds

While this compound stands out for its complexity, similar flavonoids include quercetin, kaempferol, and rutin. Each exhibits distinct properties and applications.

For more in-depth information, you can explore the research published in the journal “Accounts of Chemical Research” by Prof. Yong Qin’s team . Additionally, consider the controlled hydroxylation of related terpenoids for plant chemical defense without self-toxicity .

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-15-18(34)20(36)22(38)26(40-15)43-25-21(37)19(35)16(8-29)41-27(25)42-23-13(33)5-11(31)17-12(32)6-14(39-24(17)23)9-1-3-10(30)4-2-9/h1-6,15-16,18-22,25-31,33-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,25-,26+,27+/m1/s1

InChI Key

FHPGRJSWCJSVEN-OWNIHXIWSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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